

# HSN748 Demonstrates Potent Activity Against Secondary FLT3 Mutations in Acute Myeloid Leukemia

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## Compound of Interest

Compound Name: HSN748

Cat. No.: B15603346

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A comparative analysis of **HSN748**, a novel FLT3 inhibitor, reveals its superior efficacy in overcoming drug resistance conferred by secondary mutations in FMS-like tyrosine kinase 3 (FLT3), a critical driver in Acute Myeloid Leukemia (AML). Experimental data highlights the potential of **HSN748** as a promising therapeutic alternative for patients who have developed resistance to current FDA-approved FLT3 inhibitors.

Researchers and drug development professionals are continuously seeking more effective treatments for AML, a cancer characterized by the rapid growth of abnormal white blood cells. Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their long-term efficacy is often limited by the emergence of secondary mutations that confer drug resistance.

A novel nicotinamide-based FLT3 inhibitor, **HSN748**, has shown significant promise in preclinical studies. This guide provides a detailed comparison of **HSN748**'s activity against secondary FLT3 mutations with that of other established FLT3 inhibitors, supported by experimental data and detailed protocols.

## Comparative Inhibitory Activity of HSN748

**HSN748** has demonstrated potent inhibitory activity against wild-type FLT3 and, critically, against clinically relevant secondary mutations that lead to resistance to other inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **HSN748**

in comparison to other FLT3 inhibitors against various FLT3 mutations. The data was generated using murine Ba/F3 cells engineered to express these specific human FLT3 mutations.

Inhibitor	FLT3-ITD IC50 (nM)	FLT3-ITD-F691L IC50 (nM)	FLT3-ITD-D835Y IC50 (nM)
HSN748	0.04	1.52	6.62
Gilteritinib	1.25	26.43	-
Sorafenib	0.9	1201	1095
Quizartinib (AC220)	0.83	223.7	50.47
Crenolanib	10.3	74.43	8.95
Midostaurin	9.63	10.51	10.7
Ponatinib	2.54	45.97	162.5

Data sourced from Ramdas, B., et al. (2024). Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia. *Journal of Clinical Investigation*.[\[1\]](#)

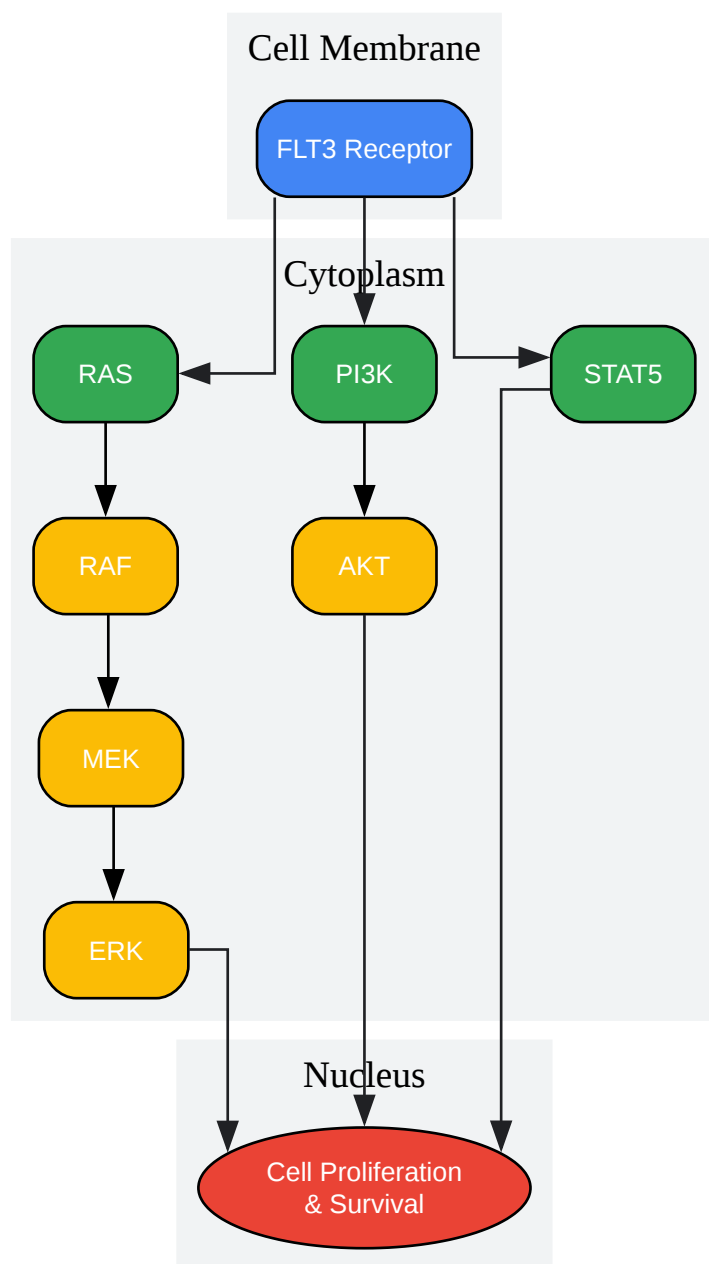
The data clearly indicates that **HSN748** maintains sub-nanomolar to low nanomolar potency against the FLT3-ITD mutation and, importantly, shows significantly greater activity against the gatekeeper mutation F691L and the activation loop mutation D835Y compared to other tested inhibitors.[\[1\]](#) This suggests that **HSN748** could be a viable treatment option for patients whose disease has become resistant to other FLT3-targeted therapies.

## FLT3 Signaling and Resistance

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. In AML, activating mutations like the internal tandem duplication (ITD) lead to constitutive activation of the receptor, driving uncontrolled cell growth through downstream signaling pathways such as STAT5, MAPK, and AKT.

Secondary mutations, often in the tyrosine kinase domain (TKD), can alter the drug-binding pocket, reducing the efficacy of FLT3 inhibitors. **HSN748**, a type II inhibitor, appears to

overcome this resistance mechanism.



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Caption: Simplified FLT3 signaling pathway in AML.

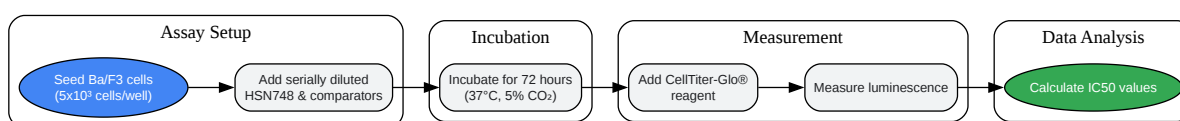
## Experimental Protocols

The following is a detailed methodology for the cell viability assay used to determine the IC50 values.

#### Cell Viability Assay (Ba/F3 Cells)

- **Cell Culture:** Murine pro-B Ba/F3 cells were retrovirally transduced to express human FLT3-ITD, FLT3-ITD-F691L, or FLT3-ITD-D835Y. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin. The parental Ba/F3 cell line requires IL-3 for survival and proliferation, while the transduced cells become IL-3 independent due to the constitutively active FLT3 mutants.
- **Assay Setup:**
  - Cells were seeded in 96-well plates at a density of  $5 \times 10^3$  cells per well in 100  $\mu$ L of culture medium.
  - A serial dilution of **HSN748** and comparator compounds was prepared in DMSO and then further diluted in culture medium.
  - The diluted compounds were added to the respective wells. A vehicle control (DMSO) was also included.
- **Incubation:** The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Cell Viability Measurement:**
  - After the incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
  - 100  $\mu$ L of CellTiter-Glo® reagent was added to each well.
  - The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis.
  - The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
  - Luminescence was measured using a plate reader.

- Data Analysis:
  - The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
  - The IC<sub>50</sub> values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for the Ba/F3 cell viability assay.

In conclusion, the potent activity of **HSN748** against secondary FLT3 mutations, which are a major cause of clinical resistance, positions it as a highly promising next-generation FLT3 inhibitor for the treatment of AML. Further clinical investigation is warranted to fully evaluate its therapeutic potential.

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## References

- 1. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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